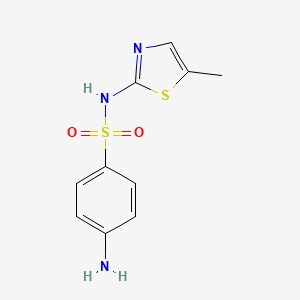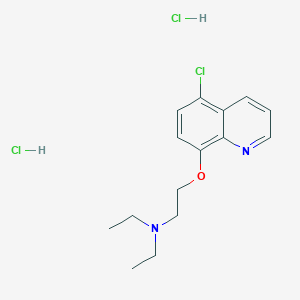
2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of carbon-nitrogen bonds. The first paper discusses an oxidative rearrangement reaction that is used to synthesize fused tetrahydroisoquinolines, which are structurally related to quinoline derivatives like the compound . This reaction involves the generation of N-chloroamines in situ, followed by a carbon to nitrogen migration and nucleophilic trapping of a ketiminium ion intermediate . This method could potentially be adapted for the synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The second paper provides information on the molecular structure of a series of 2-(1-(arylimino)ethyl)-8-arylimino-5,6,7-trihydroquinolines, which share a quinoline core with the compound of interest . The study found that these molecules can exist in two isomeric forms due to the migration of a double bond. This suggests that the compound may also exhibit isomerism, which could affect its reactivity and physical properties. The iron dichloride complexes derived from these molecules were characterized by single-crystal X-ray diffraction studies, which revealed a distorted bipyramidal coordination geometry at the iron center . While the compound does not contain iron, the analytical techniques used could be applicable for determining its molecular structure.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the chemical behavior of similar structures. The iron complexes mentioned in the second paper were used as precatalysts for ethylene polymerization, demonstrating the potential for quinoline derivatives to participate in complex chemical reactions . The compound may also be capable of engaging in various chemical reactions, particularly those involving the ether and amine functionalities, such as nucleophilic substitutions or interactions with electrophiles.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride, they do provide insights into the properties of structurally related compounds. For example, the iron complexes derived from arylimino-ethyl-arylimino-trihydroquinolines exhibited high catalytic activity in ethylene polymerization, which could suggest that the compound may also have catalytic properties . Additionally, the presence of a chloro group and an amine in the compound suggests that it may have polar characteristics, which could influence its solubility and stability.
Safety and Hazards
The compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A2764 dihydrochloride is a highly selective inhibitor of TRESK (TWIK-related spinal cord K+ channel, K2P18.1) . TRESK is a two-pore domain potassium channel that plays a crucial role in maintaining the resting membrane potential and cellular excitability .
Mode of Action
A2764 dihydrochloride interacts with the TRESK channels, inhibiting their function . It is more sensitive to the activated mTRESK channels than the basal current . The IC50 value for the activated mTRESK channels is 6.8 µM .
Biochemical Pathways
The inhibition of TRESK channels by A2764 dihydrochloride affects the potassium currents in cells . Under normal conditions, TRESK channels contribute to the background potassium current that helps maintain the resting membrane potential. By inhibiting these channels, A2764 dihydrochloride reduces this current, leading to cell depolarization .
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability
Result of Action
The inhibition of TRESK channels by A2764 dihydrochloride leads to cell depolarization and increased excitability in native cells . This change in cellular excitability has potential implications for various physiological processes and diseases, including migraine and nociception .
Eigenschaften
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N,N-diethylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.2ClH/c1-3-18(4-2)10-11-19-14-8-7-13(16)12-6-5-9-17-15(12)14;;/h5-9H,3-4,10-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDPULCSHGKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C2C(=C(C=C1)Cl)C=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)
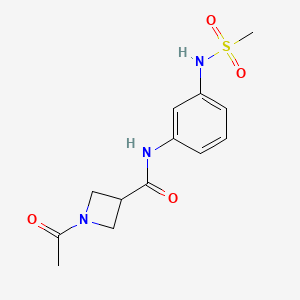
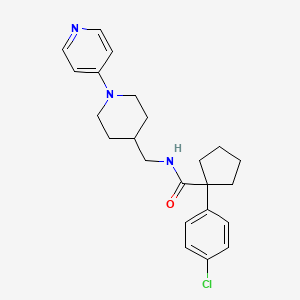
![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3018476.png)
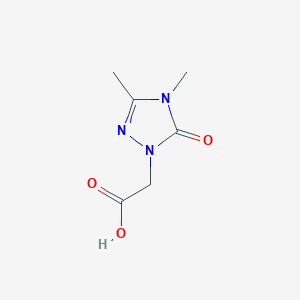
![6-[5-(4-Propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3018480.png)
![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)
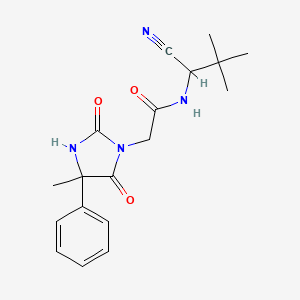
![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3018485.png)
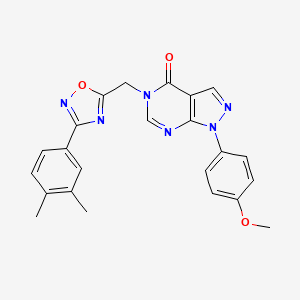
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B3018489.png)
